

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

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Compound of Interest

Compound Name: **6-Chloro-5-iodopyridin-2-amine**

Cat. No.: **B1401291**

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In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a privileged structure, present in a vast number of FDA-approved therapeutics.^[1] The strategic functionalization of this heterocycle is a cornerstone of molecular design, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. **6-Chloro-5-iodopyridin-2-amine** emerges as a highly valuable and versatile building block for this purpose. Its unique trifunctional substitution pattern—an amine, a chloro group, and an iodo group—presents chemists with a powerful tool for sequential and regioselective chemical transformations.

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is central to its utility. The C-I bond is significantly more labile and thus more reactive in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 5-position. The less reactive C-Cl bond at the 6-position can then be targeted under more forcing conditions or with different catalytic systems, providing a handle for subsequent diversification. The amino group at the 2-position further expands the synthetic possibilities, serving as a nucleophile, a directing group, or a point for further derivatization.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **6-Chloro-5-iodopyridin-2-amine**. We will delve into its physicochemical properties, critical safety information, a survey of commercial suppliers, and detailed, field-proven protocols for its application in two of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any research setting.

Table 1: Physicochemical Data for **6-Chloro-5-iodopyridin-2-amine**

Property	Value	Source(s)
CAS Number	1221398-11-3	[2][3]
Molecular Formula	C ₅ H ₄ ClIN ₂	[2][3]
Molecular Weight	254.46 g/mol	[2][3]
Appearance	White to off-white or brown powder/crystalline solid	[3][4]
Melting Point	152°C - 156°C	[3]
Solubility	Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.	[3]
pKa	1.12 ± 0.10 (Predicted)	[2]
XLogP3	2.5	[2]

Critical Safety & Handling Information

6-Chloro-5-iodopyridin-2-amine is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment. The following information is a summary derived from supplier Safety Data Sheets (SDS) and should not replace a thorough review of the complete SDS before use.[5][6]

- Hazard Statements: Toxic if swallowed or in contact with skin (H301 + H311), Causes severe skin burns and eye damage (H314), and may be harmful to aquatic life with long-lasting

effects (H412). Some sources also indicate it may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319).[\[5\]](#)

- Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant antistatic protective clothing, and approved eye/face protection (goggles or face shield).[\[4\]](#) Respiratory protection is required when dusts are generated.
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[\[6\]](#) Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep containers tightly closed when not in use.[\[6\]](#)
- First Aid:
 - If Swallowed: Immediately call a POISON CENTER or doctor. Give two glasses of water to drink. Do not induce vomiting.[\[4\]](#)[\[5\]](#)
 - In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
 - In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[\[4\]](#)
 - If Inhaled: Move person to fresh air. Call a physician.[\[5\]](#)
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[\[6\]](#) Keep locked up or in an area accessible only to qualified or authorized persons.

Commercial Suppliers of 6-Chloro-5-iodopyridin-2-amine

The availability of high-quality starting materials is crucial for reproducible and successful research. The following table provides a non-exhaustive list of commercial suppliers for **6-Chloro-5-iodopyridin-2-amine**, intended to aid in procurement. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.

Table 2: Selected Commercial Suppliers

Supplier	Notes	Country of Origin (if specified)
Sigma-Aldrich (Merck)	Offers various purities and quantities under the Aldrich brand. [7]	-
Chemenu Inc.	Listed as a supplier of 6-chloro-5-iodopyrazin-2-amine, which may be a typo for the pyridin analogue. Verification is recommended.	-
CHEMLYTE SOLUTIONS CO.,LTD	Manufactory listed on the Echemi platform, established in 2019. [2]	China
HENAN OWESOME PHARMECEUTICAL TECHNOLOGY	Manufactory listed on the Echemi platform. [3]	China
Synchem UG & Co. KG	Offers synthesis on demand for rare chemicals. [8]	-
CymitQuimica	Distributes the compound from Biosynth with a minimum purity of 95%. [9]	-
Capot Chemical Co.,Ltd.	Listed as a supplier of 6-chloro-5-iodopyrazin-2-amine, which may be a typo for the pyridin analogue. Verification is recommended.	China
Suzhou ARTK Medchem Co., Ltd.	Listed as a supplier of 6-chloro-5-iodopyrazin-2-amine, which may be a typo for the pyridin analogue. Verification is recommended.	China

Note: Some suppliers list the isomeric pyrazine analogue. It is critical for researchers to verify the correct CAS number (1221398-11-3) when ordering.

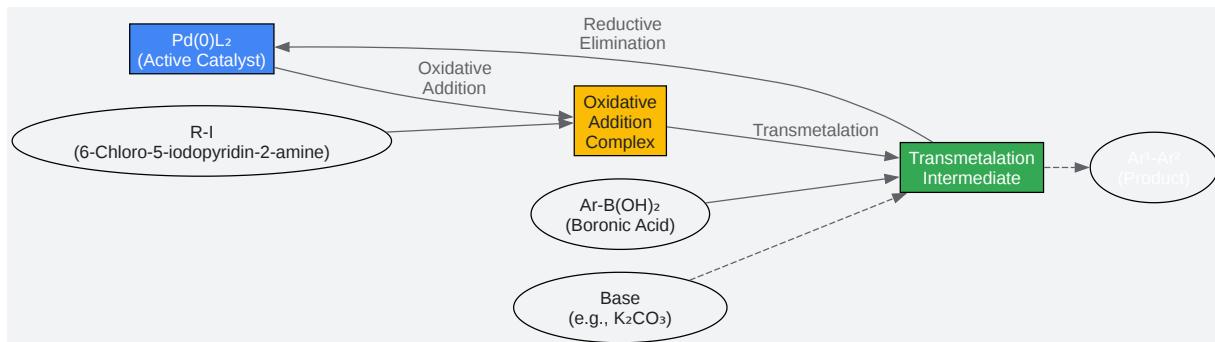
Core Synthetic Applications: Cross-Coupling Strategies

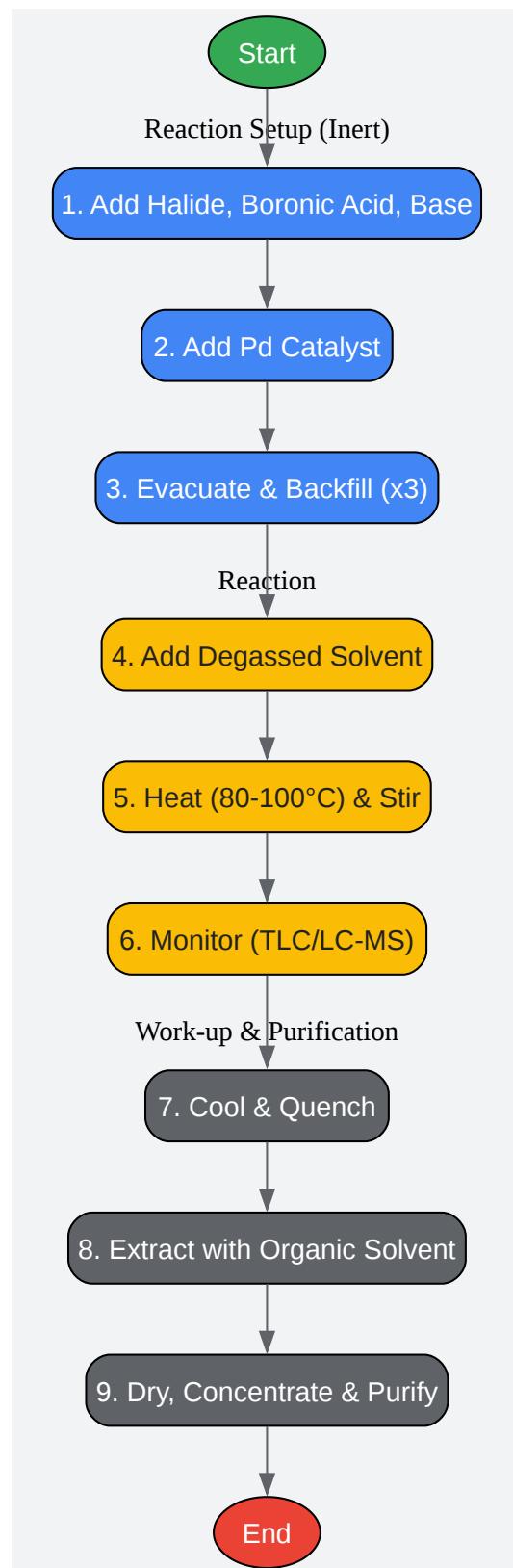
The synthetic power of **6-Chloro-5-iodopyridin-2-amine** is best demonstrated through its use in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies between the C-I and C-Cl bonds allows for highly selective reactions.

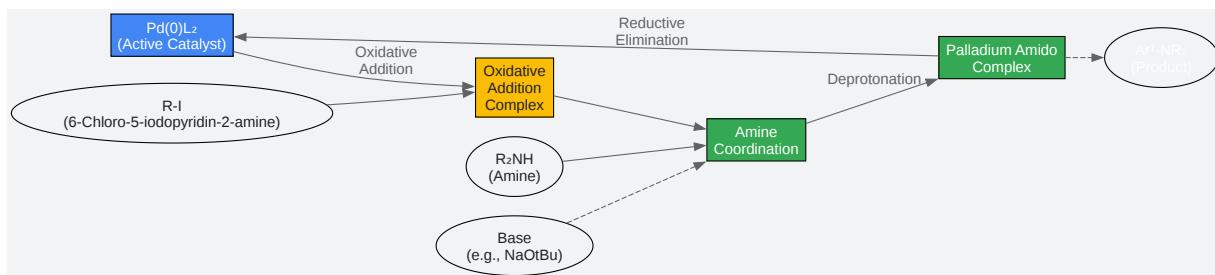
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

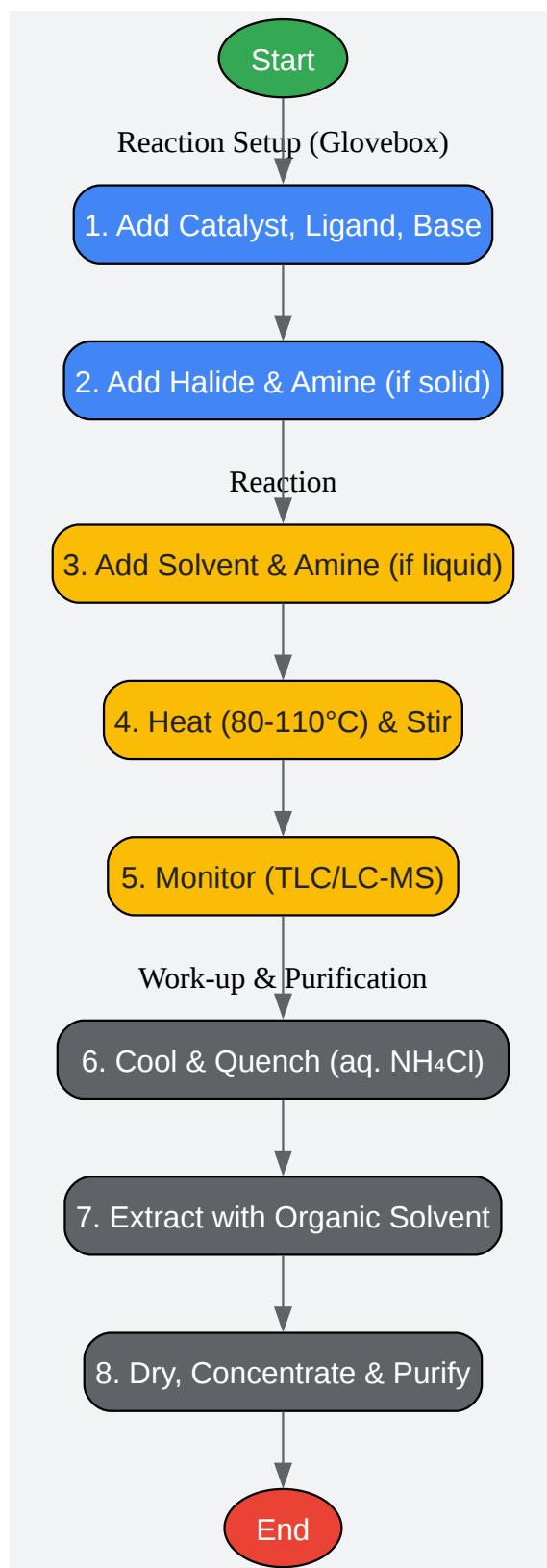
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.^[10] ^[11] For **6-Chloro-5-iodopyridin-2-amine**, this reaction proceeds with high selectivity at the 5-position (C-I) due to the lower energy barrier for oxidative addition of the C-I bond to the Pd(0) catalyst compared to the C-Cl bond.^[12] This allows for the introduction of a wide variety of aryl and heteroaryl groups.

The reaction is initiated by the oxidative addition of the C-I bond to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is the rate-determining step and the basis for the reaction's regioselectivity. Following this, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium center, displacing the iodide. The final step is reductive elimination, which forms the new C-C bond, releases the desired product, and regenerates the active Pd(0) catalyst to continue the cycle.^[10]^[11]







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